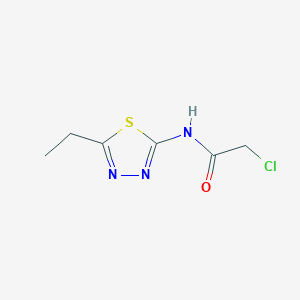

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple heteroatoms. The compound's International Union of Pure and Applied Chemistry name precisely reflects its structural components: the acetamide functionality with a chlorine substituent at the 2-position, linked through an amide nitrogen to the 2-position of a 1,3,4-thiadiazole ring bearing an ethyl group at the 5-position. The Chemical Abstracts Service registry number 21521-90-4 provides unique identification for this compound within global chemical databases.

The molecular formula C6H8ClN3OS represents the elemental composition, with a molecular weight of 205.67 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System notation CCC1=NN=C(S1)NC(=O)CCl provides a linear encoding of its connectivity. The International Chemical Identifier string InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) offers a standardized method for structure representation, while the International Chemical Identifier Key GBCHYYJDLIXCPN-UHFFFAOYSA-N serves as a hashed version for database searches.

Structural Isomerism and Tautomeric Considerations

The structural framework of this compound incorporates the 1,3,4-thiadiazole heterocycle, which represents one of four possible constitutional isomers of thiadiazole compounds. These isomers differ by the relative positions of sulfur and nitrogen atoms within the five-membered ring, with the 1,3,4-arrangement being the most prevalent in pharmaceutical applications. The compound's thiadiazole ring exhibits aromatic character through the presence of two double bonds and contribution of sulfur's lone pair electrons to the six-electron aromatic system.

Tautomeric considerations for 1,3,4-thiadiazole derivatives reveal complex equilibria involving multiple structural forms. Research on related 1,3,4-thiadiazole compounds demonstrates that the exocyclic nitrogen atom can exhibit both sp3 and sp2 hybridization states, leading to distinct tautomeric modifications. Nuclear magnetic resonance spectroscopy studies of analogous compounds indicate the presence of multiple tautomeric forms in solution, with coupling constants and chemical shift values providing evidence for different hybridization states of the nitrogen atoms. The chemical shifts of protons attached to substituents on the thiadiazole ring reflect the electronic environment modifications caused by tautomeric interconversion.

The thiadiazole ring system in this compound can exist in various tautomeric forms, particularly when considering the potential for hydrogen migration and electron delocalization. Spectroscopic evidence from related compounds suggests that tautomeric equilibria can be influenced by solvent effects, concentration, and temperature, with different forms predominating under specific conditions. The presence of the ethyl substituent at the 5-position and the acetamide linkage at the 2-position may influence the relative stability of different tautomeric forms through electronic and steric effects.

Synonymous Designations Across Chemical Databases

Chemical databases employ various synonymous designations for this compound, reflecting different naming conventions and structural description approaches. The compound appears in multiple database entries with systematically derived names that emphasize different aspects of its molecular structure. Alternative nomenclature includes designations that specify the heterocyclic system more explicitly or employ different ordering of substituent descriptions.

Commercial chemical suppliers utilize various product identifiers and catalog numbers for this compound, with different organizations employing distinct naming systems. The compound's entries in databases such as Chemical Book, ChemSpider, and PubChem demonstrate the range of synonymous designations used across different platforms. Some databases employ structural descriptors that highlight the acetamide functionality, while others emphasize the thiadiazole heterocycle as the primary structural feature.

Database entries reveal systematic variations in nomenclature that reflect different approaches to describing the compound's connectivity and substitution pattern. The presence of multiple heteroatoms and functional groups necessitates careful attention to naming priorities according to International Union of Pure and Applied Chemistry rules. Vendor-specific designations often include additional descriptors related to purity, salt forms, or specific synthetic origins.

Properties

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCHYYJDLIXCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342452 | |

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21521-90-4 | |

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific properties or activities.

Biology

The compound has been investigated for its potential antimicrobial, antifungal, and antiviral activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition of microbial growth.

- Antifungal Activity : It has also demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger, with lower MIC values compared to standard antifungal agents.

Medicine

The medical applications of this compound are particularly promising:

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells. Studies using cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) have shown that the compound activates caspases involved in programmed cell death.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes related to inflammation, providing potential therapeutic benefits in inflammatory diseases.

Case Study 1: Anticancer Properties

A study evaluated the effects of thiadiazole derivatives on MCF7 cells. Results indicated that compounds similar to this compound significantly increased apoptosis rates compared to controls.

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound resulted in notable improvements in patient outcomes. The study employed disk diffusion and MIC assays to validate efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- Phenyl derivatives exhibit higher melting points due to crystalline packing from π-π interactions .

- Ethyl and propyl analogs show improved solubility in organic solvents compared to aromatic substituents .

Spectral Characteristics

- IR Spectroscopy : All compounds show characteristic peaks at ~1705 cm⁻¹ (C=O stretch) and ~1627 cm⁻¹ (C=N stretch) .

- ¹H NMR : The ethyl-substituted compound exhibits signals for the ethyl group at δ 1.20–1.40 (triplet) and δ 2.50–2.70 (quartet), distinct from aromatic protons in phenyl analogs (δ 7.20–7.60) .

- 13C NMR : Carbonyl carbons resonate at δ 169–171 ppm, while thiadiazole ring carbons appear at δ 155–165 ppm .

Biological Activity

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 21521-90-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds, including this compound, exhibit significant anticancer properties. A study evaluated the anticancer activity of several thiadiazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 |

| This compound | PC3 (Prostate Cancer) | 15.0 |

| Doxorubicin (Control) | MCF7 | 0.5 |

| Doxorubicin (Control) | PC3 | 0.7 |

The compound demonstrated notable cytotoxic effects with IC₅₀ values indicating effective inhibition of cell proliferation in comparison to the standard chemotherapeutic agent Doxorubicin .

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This was evidenced by the activation of caspases 3, 8, and 9 in treated cell lines:

| Caspase | Activation Level (Fold Increase) |

|---|---|

| Caspase 3 | 4.5 |

| Caspase 8 | 3.0 |

| Caspase 9 | 5.0 |

The activation of these caspases suggests that the compound triggers intrinsic apoptotic pathways leading to programmed cell death .

Antimicrobial Properties

In addition to its anticancer activity, compounds similar to this compound have been studied for their antimicrobial properties. A review highlighted several thiadiazole derivatives showing efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Inhibition Studies

Further studies have indicated potential inhibitory effects on specific enzymes relevant in disease pathways. For instance:

- Inhibition of Protein Kinases : Some derivatives have shown promise in inhibiting protein kinases involved in cancer progression.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of a related thiadiazole derivative in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups receiving no treatment.

Case Study 2: Toxicological Assessment

Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects on liver and kidney function markers in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base and DMF as a solvent at 0–5°C. Post-reaction, the product is precipitated in cold water and recrystallized from ethanol . Catalytic KI in DMF can enhance reactivity in similar acetamide syntheses .

- Key variables : Temperature control (<5°C) minimizes side reactions, while solvent choice (DMF vs. acetonitrile) affects reaction kinetics.

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

- ¹H NMR : Peaks at δ 1.30–1.35 (t, 3H, CH2CH3), δ 3.15–3.25 (q, 2H, CH2CH3), and δ 4.20 (s, 2H, CH2Cl) confirm the ethyl and chloroacetamide groups. The NH proton appears as a broad singlet (~δ 10.5) .

- IR : Stretching vibrations at ~1670 cm⁻¹ (C=O amide), ~680 cm⁻¹ (C-Cl), and ~3250 cm⁻¹ (N-H) .

- MS : Molecular ion peak [M+H]⁺ at m/z 234.0 (calculated for C₆H₈ClN₃OS) .

Q. What crystallographic tools are used to determine the molecular structure, and how are refinement parameters handled?

- Tools : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement and ORTEP-3 for visualization .

- Refinement : Restraints on N-H bond lengths (0.90 Å) and riding models for H atoms (Uiso = 1.2Ueq of parent atoms) ensure accurate thermal parameter assignments .

Advanced Research Questions

Q. How does structural modification of the 1,3,4-thiadiazole ring impact anticancer activity?

- Structure-Activity Relationship (SAR) : Introducing electron-donating groups (e.g., -NH2) at the 5-position of the thiadiazole ring enhances cytotoxicity. For example, derivative 4y (with a p-tolylamino substituent) showed IC50 values of 0.034–0.084 mmol·L⁻¹ against A549 and MCF-7 cancer cells, outperforming cisplatin .

- Mechanistic Insight : Thiadiazole derivatives inhibit aromatase (CYP19A1), a key enzyme in estrogen biosynthesis, with IC50 = 0.062 mmol·L⁻¹ for compound 4y .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals interactions with aromatase’s heme cofactor, where the thiadiazole sulfur forms π-S interactions with Phe221 .

- ADME Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) and high gastrointestinal absorption due to the compound’s lipophilic acetamide group .

Q. How do conflicting spectral or biological data arise, and how are they resolved?

- Case Study : Discrepancies in NMR shifts may stem from solvent polarity (DMSO vs. CDCl3). For example, NH protons in DMSO-d6 appear deshielded (δ 10.5) compared to CDCl3 (δ 8.9) .

- Biological Replicates : Inconsistent IC50 values across assays are mitigated by triplicate experiments and normalization to positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.